molecular formula C8H8BrNO B8269719 4-Bromo-2,3-dihydrobenzofuran-7-amine

4-Bromo-2,3-dihydrobenzofuran-7-amine

Cat. No.: B8269719
M. Wt: 214.06 g/mol
InChI Key: NLCYIMKGSWJFTP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydrobenzofuran-7-amine is a brominated dihydrobenzofuran derivative with a primary amine substituent at the 7-position. Its molecular formula is C₈H₈BrNO, and its stereospecific variant, (3S)-7-bromo-2,3-dihydro-3-benzofuranamine, has a CAS number of 1228557-01-4 . This compound features a fused bicyclic structure (benzofuran core) with a bromine atom at the 4-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydrobenzofuran-7-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2,3-dihydrobenzofuran-7-amine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, particularly by targeting specific enzymes and receptors involved in cell growth and survival.

Case Study: Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound exhibited cytotoxic effects with an IC50 value of 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli, significant inhibition was observed at concentrations as low as 50 µg/mL .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound, particularly its ability to reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Parkinson's Disease
In an in vivo model using rats with induced Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups .

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundActivity TypeIC50 (µM)Selectivity
This compoundAnticancer10High (MCF-7 cells)
4-Bromo-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuranAntimicrobial>50Moderate
4-Amino-5-chloro-2,3-dihydrobenzofuranNeuroprotective15Moderate

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes linked to cancer progression and inflammation.

Receptor Modulation

It may also modulate receptor activity that influences signaling pathways related to cell proliferation and apoptosis .

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and physicochemical properties of dihydrobenzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
4-Bromo-2,3-dihydrobenzofuran-7-amine 4-Br, 7-NH₂ C₈H₈BrNO 214.06 Potential bioactive intermediate
2,2-Dimethyl-2,3-dihydrobenzofuran-7-amine 2,2-(CH₃)₂, 7-NH₂ C₁₀H₁₃NO 163.22 Intermediate for agrochemicals
4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amine 5-aryl-thiazol-2-amine, 7-OCH₃, 2,2-(CH₃)₂ Varies by aryl group Varies Insecticidal (95.12% efficacy against Aphis fabae at 500 mg/L)
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate 5-Br, 3-BrCH₂, 7-acetyl, 6-OH C₁₃H₁₁Br₂O₅ 417.94 Antifungal (synergistic with amiodarone)
2-Methyl-7-nitro-2,3-dihydrobenzofuran 2-CH₃, 7-NO₂ C₉H₉NO₃ 179.17 Precursor to 7-amine derivatives

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-Bromo-2,3-dihydrobenzofuran-7-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Bromination of 2,3-dihydrobenzofuran-7-amine derivatives using N-bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Optimization of stoichiometry and reaction time is critical to minimize side products like di-brominated species .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Purity can be assessed using LC-MS (e.g., >97% purity as reported for analogous compounds) .

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals: (i) aromatic protons at δ 6.5–7.5 ppm, (ii) dihydrofuran ring protons (δ 3.0–4.5 ppm), and (iii) amine protons (δ 1.5–2.5 ppm, broad). Bromine substitution induces deshielding in adjacent carbons .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₈H₉BrNO (calc. 214.98 g/mol) .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of bromination in dihydrobenzofuran-7-amine derivatives?

  • Methodology : Computational modeling (e.g., DFT calculations) predicts bromine’s preference for the para position relative to the amine group due to electron-donating effects. Experimental validation via comparative synthesis of 4-bromo vs. 5-bromo isomers under identical conditions is recommended .
  • Data Contradiction : Some studies report unexpected ortho-bromination in sterically hindered analogs; this requires re-evaluation of solvent polarity and catalyst choice .

Q. What strategies mitigate amine group degradation during bromination or storage of this compound?

  • Methodology :

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation. Add stabilizing agents like BHT (butylated hydroxytoluene) .
  • Storage : Store at –20°C in amber vials under desiccant (e.g., silica gel). Purity degradation rates can be tracked via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can bioactivity studies of this compound be designed to evaluate its potential as a pharmacophore?

  • Methodology :

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC against Candida albicans) or enzyme inhibition (e.g., kinase assays).
  • Structural analogs : Compare with fluorinated or chlorinated derivatives (e.g., 4-Fluoro-2,3-dihydrobenzofuran-7-amine) to assess halogen-dependent activity trends .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodology :

  • Cross-validate data using standardized protocols (e.g., NIST-recommended DSC for melting points) .
  • Replicate synthesis under documented conditions (e.g., solvent purity, heating rates) to isolate variables causing discrepancies .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in halogenated dihydrobenzofuran amines?

  • Methodology :

  • Multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity data .
  • Principal Component Analysis (PCA) to cluster analogs by functional group substitutions (e.g., Br vs. Cl vs. F) .

Q. Experimental Design Considerations

Q. How can chiral resolution be achieved for enantiomers of this compound?

  • Methodology :

  • Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases.
  • Alternatively, synthesize diastereomeric salts with resolving agents (e.g., L-tartaric acid) .

Q. What precautions are necessary when handling boron-containing intermediates in the synthesis of this compound analogs?

  • Methodology :

  • Avoid aqueous workup for boronic acid intermediates to prevent hydrolysis. Use anhydrous solvents (e.g., THF) and gloveboxes for moisture-sensitive steps .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCYIMKGSWJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C21)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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